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Compound of Interest

Compound Name: Quetiapine Impurity-N
CAS No.: 1800291-86-4
Cat. No.: B568969
. J

Executive Summary & Chemical Identity

Quetiapine Impurity N is a critical process-related impurity found in Quetiapine Fumarate API. It
is structurally characterized as a "chain-extended" analogue of Quetiapine, containing an
additional piperazine-ethoxy-ethyl moiety inserted into the side chain. Its presence indicates
specific side-reactions involving bis(2-chloroethyl) ether and excess piperazine during the
synthesis of the dibenzothiazepine core or the alkylation step.

Chemical Identification Table
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Parameter

Detail

Common Name

Quetiapine Impurity N (EP Standard)

Chemical Name

2-[2-[4-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-

yl)piperazin-1-yllethoxy]ethyl]piperazin-1-
yllethoxy]ethanol

CAS Number 1800291-86-4
Molecular Formula C29H41Ns03S
Molecular Weight 539.73 g/mol

Structure Description

Dibenzo-thiazepine core coupled to a

dipiperazine-polyether chain.[1][2]

Solubility

Soluble in Methanol, DMSO, Chloroform; slightly

soluble in water.

Origin & Formation Mechanism

Understanding the origin of Impurity N is essential for process control. It typically arises from

the presence of bis(2-chloroethyl) ether as a contaminant in the starting material 2-(2-

chloroethoxy)ethanol, or through a sequential side-reaction involving residual piperazine.

Formation Pathway

The formation involves a multi-step alkylation sequence:

e Primary Coupling: 11-piperazinyl-dibenzo[b,f][1,4]thiazepine reacts with the impurity bis(2-

chloroethyl) ether (instead of the intended alcohol).

e Secondary Amination: The resulting chloro-intermediate reacts with a second molecule of

piperazine.

» Final Alkylation: The terminal piperazine is alkylated by 2-(2-chloroethoxy)ethanol to form

Impurity N.
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Figure 1: Proposed formation pathway of Quetiapine Impurity N via contaminant-driven chain
extension.

Spectral Characterization (The Core)
A. Mass Spectrometry (MS)

Impurity N is best identified by its molecular ion and specific fragmentation pattern which
distinguishes it from the Quetiapine dimer (Impurity S) or N-oxide.

 lonization Mode: ESI (+) (Electrospray lonization, Positive Mode)
» Molecular lon:
e Key Fragments:
o 295: [Dibenzo[b,f][1,4]thiazepin-11-yl-piperazine]
(Characteristic "Quetiapine Core" fragment).
o 261: [Dibenzo[b,f][1,4]thiazepine]
(Thiazepine ring cleavage).

o 246: Loss of the dipiperazine side chain.
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Figure 2: Primary MS fragmentation pathway for Impurity N.

B. Nuclear Magnetic Resonance (NMR)

The NMR spectrum of Impurity N closely resembles Quetiapine but contains additional signals
corresponding to the internal piperazine and ethoxy-ethyl linker.

Solvent: DMSO-

or CDCI
Field Strength: 400 MHz or higher recommended due to overlapping methylene signals.

'H NMR Assignments (Predicted vs. Quetiapine Reference)
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o Quetiapine Impurity N .
Position / . . Lo Interpretati
. Shift (6 Shift (6 Multiplicity Integral
Moiety on
ppm) ppm)
) Unchanged
Aromatic
6.90 — 7.60 6.90 — 7.60 Multiplets 8H dibenzothiaze
(DBT) _
pine core.
Ring attached
to DBT. N4
Piperazine ~3.40 (4H), ~3.40 (4H), Broad 8H protons shift
(Ring 1) ~2.50 (4H) ~2.50 (4H) singlets slightly due to
extended
chain.
New Signals.
Linker 1 (- Ether linkage
CH2CH2-O- N/A 2.55, 3.55 Triplets 8H between two
CH2CHz2-) piperazine
rings.
New Signals.
Piperazine Broad Internal
] N/A 2.40-2.50 ] 8H ] ]
(Ring 2) singlets piperazine
ring protons.
. . Terminal N-
Terminal Side  2.60 (N-CHz), )
) 2.60, 3.50 Triplets 4H CH2CH2-0O
Chain 3.50 (O-CH2)
segment.
) ) Terminal -
Terminal 3.55 (CH2), Multiplet,
3.55, 4.50 2H, 1H CH20H
Ethanol 4.50 (OH) Broad
group.

Key Diagnostic Feature: Look for the increased integral in the aliphatic region (2.4-3.6 ppm).

Quetiapine has ~14 aliphatic protons; Impurity N has 30 aliphatic protons. The ratio of Aromatic
(8H) to Aliphatic (30H) is the definitive NMR test.

C. Infrared Spectroscopy (IR)[4]
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3300 — 3450 cm~1: O-H stretching (Broad).
3050 cm~1: C-H stretching (Aromatic).

2800 — 2950 cm~*: C-H stretching (Aliphatic). Note: Intensity of aliphatic bands is
significantly higher relative to aromatic bands compared to pure Quetiapine.

1590 — 1600 cm~1: C=N stretching (Thiazepine ring).

1100 — 1150 cm~1: C-O-C ether stretching (Strong).

Experimental Protocol: Detection & Isolation

To isolate or detect Impurity N for validation, use the following High-Performance Liquid

Chromatography (HPLC) method compatible with MS detection.

Chromatographic Conditions

Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 250 mm x 4.6 mm, 5 pum.

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

Mobile Phase B: Acetonitrile : Methanol (80:20).

Gradient:

o 0-5min: 15% B

o 5-25 min: 15% — 80% B (Linear gradient to elute non-polar impurities like Impurity N)
o 25-30 min: 80% B

Flow Rate: 1.0 mL/min.

Detection: UV at 225 nm (or MS).

Retention Time (RT): Impurity N is more lipophilic than Quetiapine due to the extra
piperazine/ether chain.
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o Quetiapine RT: ~12-15 min.

o Impurity N RT: ~18-22 min (Relative Retention Time ~1.3 - 1.5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Profiling of Quetiapine
Impurity-N]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b568969?utm_src=pdf-custom-synthesis
https://veeprho.com/impurities/quetiapine-ep-impurity-n/
https://www.lgcstandards.com/BY/en/Quetiapine-Impurity-N/p/TRC-Q510015
https://www.benchchem.com/product/b568969#spectral-data-of-quetiapine-impurity-n-nmr-ms-ir
https://www.benchchem.com/product/b568969#spectral-data-of-quetiapine-impurity-n-nmr-ms-ir
https://www.benchchem.com/product/b568969#spectral-data-of-quetiapine-impurity-n-nmr-ms-ir
https://www.benchchem.com/product/b568969#spectral-data-of-quetiapine-impurity-n-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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